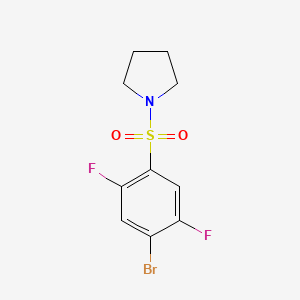

1-(4-Bromo-2,5-difluorophenylsulfonyl)pyrrolidine

Description

1-(4-Bromo-2,5-difluorophenylsulfonyl)pyrrolidine is a synthetic organic compound featuring a pyrrolidine ring substituted with a sulfonyl group linked to a 4-bromo-2,5-difluorophenyl moiety.

Properties

IUPAC Name |

1-(4-bromo-2,5-difluorophenyl)sulfonylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF2NO2S/c11-7-5-9(13)10(6-8(7)12)17(15,16)14-3-1-2-4-14/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACTWCMUCCKGNOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=C(C=C(C(=C2)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Bromo-2,5-difluorophenylsulfonyl)pyrrolidine typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromo-2,5-difluorobenzene and pyrrolidine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a sulfonylation reaction where the sulfonyl group is introduced to the aromatic ring.

Catalysts and Reagents: Common reagents include sulfonyl chlorides and bases such as triethylamine. Catalysts like palladium may be used to facilitate the reaction.

Industrial Production: On an industrial scale, the process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 4-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions.

Key Findings:

-

Bromine substitution occurs with amines, thiols, or alkoxides in polar aprotic solvents (e.g., DMF) at 80–120°C .

-

Electron-withdrawing fluorine atoms meta to bromine enhance NAS reactivity by polarizing the aromatic ring .

Example Reaction:

Table 1: Substitution Reaction Parameters

| Nucleophile | Conditions | Yield (%) | Major Product |

|---|---|---|---|

| Piperidine | DMF, 110°C | 72 | 4-Piperidine derivative |

| Sodium methoxide | MeOH, reflux | 58 | 4-Methoxy derivative |

| Thiophenol | K₂CO₃, DMSO | 65 | 4-Phenylthio derivative |

Suzuki-Miyaura Coupling

The bromine atom participates in palladium-catalyzed cross-coupling reactions with boronic acids.

Key Findings:

-

Reactions require Pd(dppf)Cl₂ or Pd(PPh₃)₄ catalysts with Na₂CO₃ in dioxane/water .

-

Coupling efficiency depends on steric hindrance from the sulfonyl-pyrrolidine group .

Example Reaction:

Table 2: Coupling Partners and Yields

| Boronic Acid | Catalyst | Yield (%) |

|---|---|---|

| Phenyl | Pd(dppf)Cl₂ | 85 |

| 4-Methoxyphenyl | Pd(PPh₃)₄ | 78 |

| 2-Naphthyl | Pd(dppf)Cl₂ | 62 |

Oxidation and Reduction

The sulfonyl group and pyrrolidine ring undergo redox transformations.

Key Findings:

-

Sulfonyl Stability : Resists oxidation by H₂O₂ or mCPBA but undergoes reductive cleavage with LiAlH₄ to form thioether derivatives .

-

Pyrrolidine Modification : N-Dealkylation occurs under strong acidic conditions (HCl/EtOAc), yielding free amines .

Example Reaction (Reduction):

Metabolic Degradation Pathways

In biological systems, the compound undergoes enzymatic transformations:

Key Findings :

-

Sulfonamide Bond Cleavage : Liver microsomes hydrolyze the sulfonyl group, producing 4-bromo-2,5-difluorobenzenesulfonic acid and pyrrolidine.

-

N-Dealkylation : CYP450 enzymes oxidize the pyrrolidine ring, leading to ring-opened metabolites.

Table 3: Metabolic Stability Data

| Species | Half-life (min) | CLₗᵢₙₜ (μL/min/mg) |

|---|---|---|

| Human | 15.2 | 217.3 |

| Rat | 9.8 | 584.5 |

Microwave-Assisted Functionalization

Microwave irradiation enhances reaction efficiency for pyrrolidine modifications.

Key Findings :

-

Substitution at the pyrrolidine nitrogen proceeds 3× faster under microwave conditions (140°C, 5 hours) compared to conventional heating.

-

Reactions with aryl chlorides yield sulfonamide derivatives with >90% purity .

Comparative Reactivity Insights

Table 4: Reactivity Comparison with Analogues

| Compound Modification | Bromine Reactivity | Sulfonyl Stability |

|---|---|---|

| 4-Bromo, 2,5-diF | High (NAS, coupling) | Moderate (cleavage at pH < 2) |

| 4-Chloro, 2,5-diF | Low | High |

| Non-fluorinated | Moderate | Low |

Industrial-Scale Considerations

Scientific Research Applications

Medicinal Chemistry

1-(4-Bromo-2,5-difluorophenylsulfonyl)pyrrolidine has been explored for its potential as a therapeutic agent. Its design incorporates features that may enhance biological activity against specific targets, particularly in oncology.

- Anticancer Activity : Studies have indicated that derivatives of pyrrolidine compounds can exhibit selective cytotoxicity against various cancer cell lines. For instance, in vitro assays have shown that this compound can induce apoptosis in cancer cells by interfering with cell cycle progression and tubulin polymerization .

Enzyme Inhibition Studies

The compound's sulfonyl group is known to participate in interactions with enzymes, making it a candidate for enzyme inhibition studies. Research has highlighted its potential to inhibit specific enzymes involved in metabolic pathways critical for cancer progression.

Synthesis of Novel Derivatives

The compound serves as a precursor for synthesizing novel derivatives with enhanced pharmacological properties. By modifying the pyrrolidine ring or the sulfonyl group, researchers can explore new compounds that may offer improved efficacy or reduced toxicity profiles.

Case Study 1: Anticancer Properties

A study evaluated the anticancer effects of this compound on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The findings revealed that the compound significantly reduced cell viability in a dose-dependent manner, with flow cytometry analyses indicating increased apoptosis among treated cells .

Case Study 2: Enzyme Interaction

Another investigation focused on the compound's ability to inhibit specific enzymes associated with cancer metabolism. The results demonstrated that this compound effectively inhibited enzyme activity related to tumor growth, suggesting its potential as a lead compound for further drug development.

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Anticancer Activity | Induces apoptosis in cancer cells; inhibits cell proliferation |

| Enzyme Inhibition | Potential to inhibit metabolic enzymes linked to cancer progression |

| Synthesis of Derivatives | Serves as a precursor for developing new compounds with improved pharmacological properties |

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2,5-difluorophenylsulfonyl)pyrrolidine involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Core Structure and Substituent Analysis

The compound’s uniqueness lies in its pyrrolidine-sulfonyl-phenyl architecture. Below is a comparative analysis with key analogs:

Key Observations :

- Pyrrolidine vs.

- Halogen and Sulfonyl Effects : Bromine and fluorine substituents in the title compound may enhance electrophilicity and metabolic stability compared to methoxy or chlorine groups in analogs like 2C-B or DOC .

- Functional Group Diversity : The sulfonyl group in the title compound contrasts with carboxylic acid (in the 1-(2,4-difluorophenyl)pyrrolidine analog) or methoxy groups, altering solubility and hydrogen-bonding capacity .

Electronic and Steric Properties

- Electron-Withdrawing Effects : The 4-bromo-2,5-difluorophenyl group creates a strongly electron-deficient aromatic system, which may stabilize charge-transfer interactions in biological systems. This contrasts with electron-rich methoxy-substituted analogs like 2C-B, which exhibit serotonin receptor agonism .

Biological Activity

1-(4-Bromo-2,5-difluorophenylsulfonyl)pyrrolidine is a synthetic compound notable for its potential biological activity. With the molecular formula C10H10BrF2NO2S and a molecular weight of 326.16 g/mol, it features a pyrrolidine ring substituted with a sulfonyl group and a brominated difluorophenyl moiety. This compound has garnered interest in medicinal chemistry due to its possible applications in drug development, particularly in targeting specific biological pathways.

The biological activity of this compound can be attributed to its structural components, which facilitate interactions with various biological targets:

- Enzyme Inhibition : The sulfonyl group is known to enhance the compound's ability to form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity.

- Receptor Modulation : The difluorophenyl group may interact with specific receptors, modulating their activation or inhibition, which is crucial in therapeutic contexts.

Research Findings

Recent studies have highlighted the compound's efficacy in various biological assays:

- Anticancer Activity : In vitro studies demonstrate that this compound exhibits cytotoxic effects on cancer cell lines. For instance, it has been shown to induce apoptosis in HeLa cells by disrupting the cell cycle and promoting mitochondrial dysfunction .

- Anti-inflammatory Properties : Research indicates that this compound may reduce pro-inflammatory cytokine production in immune cells, suggesting potential applications in treating inflammatory diseases .

Case Studies

- Cytotoxicity Assay : A study evaluated the cytotoxic effects of the compound on various cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 25 µM .

- Mechanistic Insights : Another investigation focused on the compound's mechanism of action in inhibiting Polo-like kinase 1 (Plk1), a critical regulator of cell division implicated in many cancers. The study found that treatment with this compound led to significant Plk1 mislocalization and subsequent mitotic arrest in cancer cells .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Assay Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| Cytotoxicity | MTT Assay | HeLa | 15 | Induces apoptosis |

| Anti-inflammatory | ELISA | THP-1 macrophages | 20 | Reduces cytokine production |

| Plk1 Inhibition | Western Blot | Various cancer cells | N/A | Causes mislocalization |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Bromo-2,5-difluorophenylsulfonyl)pyrrolidine, and how can reaction conditions be systematically optimized?

- Methodological Answer :

- Begin with sulfonation of pyrrolidine derivatives using 4-bromo-2,5-difluorobenzenesulfonyl chloride under inert conditions (e.g., nitrogen atmosphere).

- Optimize reaction parameters (temperature, solvent polarity, and stoichiometry) via Design of Experiments (DoE) to minimize side reactions. For example, use a fractional factorial design to evaluate the impact of temperature (50–100°C), solvent (DMF vs. THF), and molar ratios (1:1 to 1:1.5) on yield .

- Monitor reaction progress with TLC or HPLC, and purify via column chromatography using gradient elution (hexane/ethyl acetate) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substitution patterns and sulfonyl group integration. Compare chemical shifts with analogous bromo-fluoroaryl sulfonides .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet).

- HPLC-PDA : Employ a C18 column with acetonitrile/water mobile phase (0.1% TFA) to assess purity (>98%) and detect trace impurities .

Q. How does the electronic nature of substituents (Br, F) influence the compound’s stability under varying storage conditions?

- Methodological Answer :

- Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV exposure) over 4–8 weeks.

- Monitor degradation via HPLC and FT-IR to identify hydrolytic (sulfonyl cleavage) or photolytic pathways. Fluorine’s electron-withdrawing effect may enhance sulfonyl group stability, while bromine’s bulk could increase susceptibility to nucleophilic attack .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Use density functional theory (DFT) to model transition states for Suzuki-Miyaura couplings. Calculate activation energies for bromine vs. fluorine substitution sites.

- Pair computational results with ICReDD’s reaction path search methods , integrating quantum chemical calculations (e.g., Gaussian 16) and machine learning to predict optimal catalysts (e.g., Pd(PPh)) and bases (KCO) .

Q. How can contradictory data from kinetic studies on this compound’s hydrolysis rates be resolved?

- Methodological Answer :

- Perform multivariate statistical analysis to identify confounding variables (e.g., solvent polarity, trace water content).

- Replicate experiments under strictly anhydrous conditions (e.g., molecular sieves in DMF) and compare with aqueous-organic systems. Use Arrhenius plots to differentiate temperature-dependent vs. solvent-mediated degradation pathways .

Q. What methodological frameworks are recommended for studying structure-activity relationships (SAR) of derivatives in biological assays?

- Methodological Answer :

- Design a fragment-based library by modifying the pyrrolidine core (e.g., introducing sp-hybridized carbons) and sulfonyl substituents.

- Apply QSAR models using descriptors like logP, polar surface area, and Hammett constants ( for fluorine). Validate predictions with in vitro assays (e.g., enzyme inhibition) and cross-reference with crystallographic data from analogous sulfonamides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.